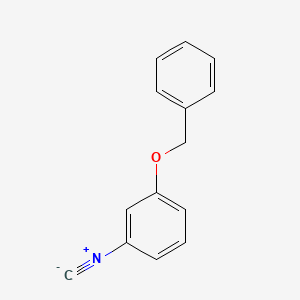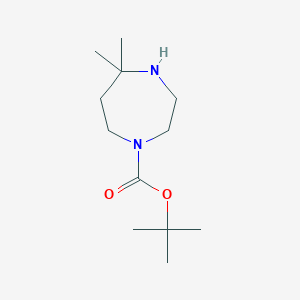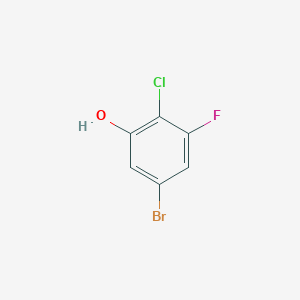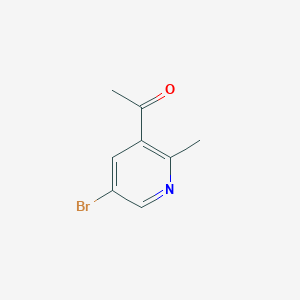![molecular formula C7H12ClNO2 B1380910 2-{2-Azabicyclo[2.1.1]hexan-1-yl}acetic acid hydrochloride CAS No. 637740-18-2](/img/structure/B1380910.png)
2-{2-Azabicyclo[2.1.1]hexan-1-yl}acetic acid hydrochloride
概要
説明
2-{2-Azabicyclo[2.1.1]hexan-1-yl}acetic acid hydrochloride is a chemical compound with the molecular formula C7H12ClNO2 and a molecular weight of 177.63 g/mol It is known for its unique bicyclic structure, which includes a nitrogen atom within the ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-Azabicyclo[2.1.1]hexan-1-yl}acetic acid hydrochloride typically involves the formation of the bicyclic ring system through an intramolecular displacement reaction. One common method includes the use of tert-butylsulfinamide as a key reagent to facilitate the intramolecular displacement of a primary alkyl chloride . The reaction conditions often require controlled temperatures and specific solvents to ensure the successful formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve batchwise processes to produce multigram quantities. The key steps in the industrial synthesis include the preparation of intermediates and the final intramolecular displacement reaction to form the bicyclic structure. The process is optimized to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
2-{2-Azabicyclo[2.1.1]hexan-1-yl}acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield amines, and substitution reactions may produce various substituted derivatives of the original compound .
科学的研究の応用
2-{2-Azabicyclo[2.1.1]hexan-1-yl}acetic acid hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological systems and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-{2-Azabicyclo[2.1.1]hexan-1-yl}acetic acid hydrochloride involves its interaction with specific molecular targets and pathways within biological systems. The bicyclic structure allows it to bind to certain receptors or enzymes, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
2-{2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.1.1]hexan-1-yl}acetic acid: This compound has a similar bicyclic structure but includes a tert-butoxycarbonyl group, which may alter its chemical properties and reactivity.
2-{2-azabicyclo[2.1.1]hexan-1-yl}acetic acid: This compound lacks the hydrochloride group, which may affect its solubility and stability.
Uniqueness
2-{2-Azabicyclo[2.1.1]hexan-1-yl}acetic acid hydrochloride is unique due to its specific bicyclic structure and the presence of the hydrochloride group, which can influence its solubility, stability, and reactivity. These properties make it a valuable compound for various scientific research applications .
特性
IUPAC Name |
2-(2-azabicyclo[2.1.1]hexan-1-yl)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2.ClH/c9-6(10)3-7-1-5(2-7)4-8-7;/h5,8H,1-4H2,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROAUEVCNAOGXHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(NC2)CC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



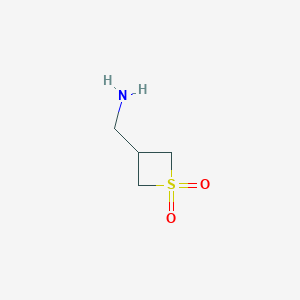





![5-Bromo-1-isopropyl-1h-pyrrolo[2,3-b]pyridine](/img/structure/B1380838.png)
